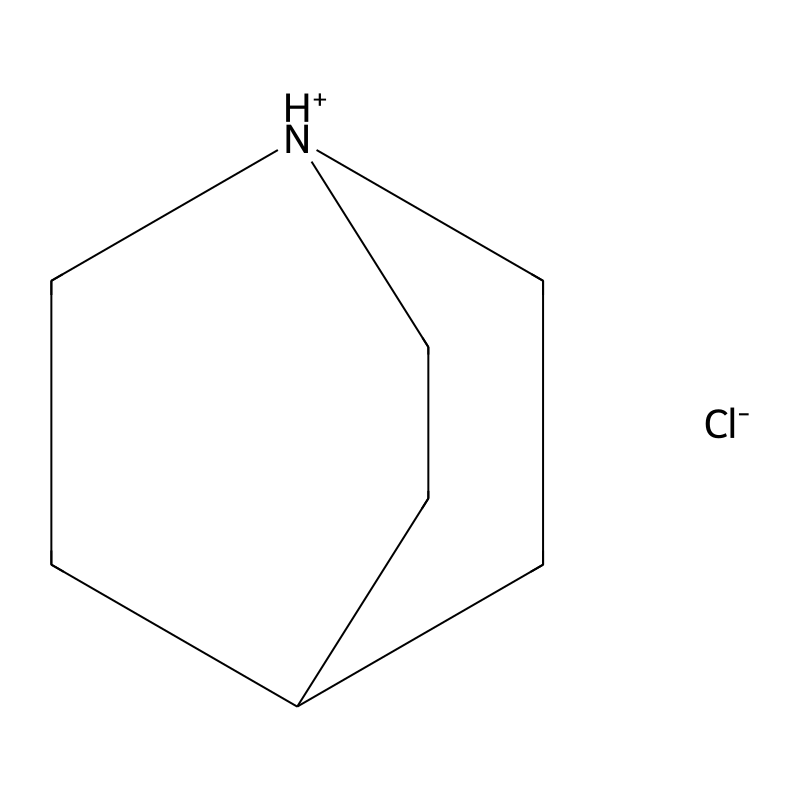Quinuclidine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Other Chemicals:
- Quinuclidine hydrochloride is a valuable starting material for the synthesis of various other chemicals, including:
- Anticholinergic drugs: These drugs block the action of the neurotransmitter acetylcholine, which can be helpful in treating certain conditions such as overactive bladder and urinary incontinence [Source: National Institutes of Health (NIH) - ]
- Antimalarial drugs: Some quinuclidine derivatives are being investigated as potential antimalarial agents [Source: ScienceDirect - ]
Research into Cholinergic Systems:
- Quinuclidine hydrochloride can be used to study the cholinergic system, which is a group of neurons that use acetylcholine as their neurotransmitter.
- Researchers can use quinuclidine hydrochloride to:
Other Research Applications:
- Quinuclidine hydrochloride may also be used in other areas of scientific research, such as:
Quinuclidine hydrochloride is a bicyclic organic compound with the formula CHClN. It is characterized by a unique bicyclic structure that consists of a saturated nitrogen-containing ring and is often utilized in organic synthesis and medicinal chemistry. Quinuclidine itself is a colorless solid that exhibits strong basic properties, with a pK of 11.3 for its conjugate acid, indicating its capacity to act as a potent base in various reactions .
- Cormas-Grisius Electrophilic Benzene Addition: Quinuclidine acts as a strong electrophile when protonated, facilitating electrophilic aromatic substitution reactions .
- Synthesis of Quaternary Ammonium Salts: By reacting with alkyl halides, quinuclidine can be converted into quaternary ammonium salts, which are useful in various applications .
- Catalytic Reactions: It serves as an effective catalyst in asymmetric synthesis reactions such as aldol reactions and Diels-Alder reactions, where it enhances the selectivity and yield of desired products .
Quinuclidine and its derivatives exhibit significant biological activities. Notably:
The synthesis of quinuclidine hydrochloride can be achieved through several methods:
- Reduction of Quinuclidone: This method involves the reduction of quinuclidone using reducing agents to yield quinuclidine, which can then be converted to its hydrochloride salt by treatment with hydrochloric acid .
- Extraction from Cinchona Alkaloids: Quinuclidine can also be isolated from cinchona bark through alkaloid extraction processes, where it is obtained alongside other related compounds .
Quinuclidine hydrochloride has diverse applications in various fields:
- Organic Synthesis: It is widely used as a reagent and catalyst in organic synthesis, particularly in the preparation of complex molecules.
- Pharmaceutical Development: Its derivatives play crucial roles in developing new medications targeting various health conditions.
- Material Science: Quinuclidine is also explored for its potential applications in creating novel materials due to its unique structural properties .
Research into the interactions of quinuclidine hydrochloride has revealed:
- Binding Affinity Studies: Quinuclidine derivatives have been studied for their binding affinities to muscarinic acetylcholine receptors, demonstrating potential applications in neurological research .
- Mechanistic Studies on Antimicrobial Action: Investigations into the mechanisms of action have shown that cationic quinuclidine compounds disrupt bacterial membranes, providing insights into their effectiveness as antimicrobial agents .
Quinuclidine hydrochloride shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound | Structure Type | Unique Features |
|---|---|---|
| DABCO (1,4-Diazabicyclo[2.2.2]octane) | Bicyclic amine | Contains two nitrogen atoms; used as a catalyst. |
| Tropane | Bicyclic amine | Has a different carbon framework; used in alkaloids. |
| 3-Hydroxyquinuclidinol | Hydroxy-substituted quinuclidine | Exhibits different biological activities due to hydroxy group. |
| Aceclidine | Quinuclidine derivative | Used clinically for glaucoma treatment; has specific pharmacological effects. |
Quinuclidine's compact structure allows it to form stronger adducts with Lewis acids compared to similar compounds like triethylamine, enhancing its utility in organic synthesis . Its unique bicyclic configuration contributes to its distinct reactivity patterns and biological activities.
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]
Pictograms

Irritant








